4-(4-Chlorophenyl)pyrrolidin-3-ol
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Overview
Description
4-(4-Chlorophenyl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The presence of a chlorophenyl group in this compound enhances its potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the chlorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-(4-Chlorophenyl)pyrrolidin-3-one, while nucleophilic substitution can result in various substituted derivatives .
Scientific Research Applications
4-(4-Chlorophenyl)pyrrolidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A basic structure without the chlorophenyl group.
4-Chlorophenylpyrrolidin-2-one: A similar compound with a ketone group instead of a hydroxyl group.
4-(4-Chlorophenyl)pyrrolidin-2-ol: A similar compound with the hydroxyl group at a different position
Uniqueness
4-(4-Chlorophenyl)pyrrolidin-3-ol is unique due to the specific positioning of the chlorophenyl and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C10H12ClNO |
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Molecular Weight |
197.66 g/mol |
IUPAC Name |
4-(4-chlorophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H12ClNO/c11-8-3-1-7(2-4-8)9-5-12-6-10(9)13/h1-4,9-10,12-13H,5-6H2 |
InChI Key |
ZQODSTYMINEEDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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